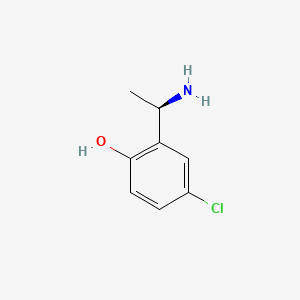

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

货号 B572630

CAS 编号:

1255147-35-3

分子量: 187.217

InChI 键: VHUNLEASJZCILL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure of “4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine” is not available in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties of “4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine” are not available in the retrieved data .科学研究应用

- Application : Pyrrole, a similar molecule, is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Methods of Application : The structure–activity relationship studies have been discussed along with their therapeutic applications .

- Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

- Application : Indole derivatives, another similar group of compounds, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .

- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

- Application : A test probe, AZD5438 (4- (1-isopropyl-2-methyl-1 H -imidazol-5-yl)- N - [4- (methylsulfonyl)phenyl]pyrimidin-2-amine), a compound with a similar structure, was used in a comparison of separation and analysis methods .

- Methods of Application : The compound was analyzed using conventional LC, UPLC and high temperature liquid chromatography (HTLC) .

- Results or Outcomes : The results of this comparison were not provided in the source .

Scientific Field

Scientific Field

Scientific Field

- Application : New 2-aminopyrimidine derivatives, which are structurally similar to your compound, have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

- Methods of Application : The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

- Application : Pyrazolo[1,5-a]pyrimidine (PP) derivatives, another similar group of compounds, have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties .

- Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

- Application : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, a compound with a similar structure, was used in the microwave assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .

- Methods of Application : The compound was prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes : The results of this preparation were not provided in the source .

Scientific Field

Scientific Field

Scientific Field

- Application : 7-Ethoxy-1-methyl-4, 9-dihydro-3 H -pyrido [3, 4- b ]indole derivatives were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds . These derivatives showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 .

- Methods of Application : The derivatives were prepared and reported as antiviral agents .

- Results or Outcomes : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Application : Pyrazolo [1,5- a ]pyrimidine ( PP) derivatives are an enormous family of N -heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .

- Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo [1,5- a ]pyrimidine core .

- Application : 4,6-Dimethoxy-2- (methylsulfonyl)pyrimidine, a compound with a similar structure, was used in the microwave assisted preparation of 4,6-dimethoxy- N -methylpyrimidin-2-amine by reacting with methylamine .

- Methods of Application : The compound was prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes : The results of this preparation were not provided in the source .

Scientific Field

Scientific Field

Scientific Field

安全和危害

属性

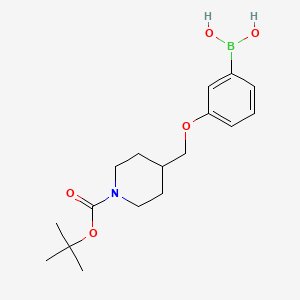

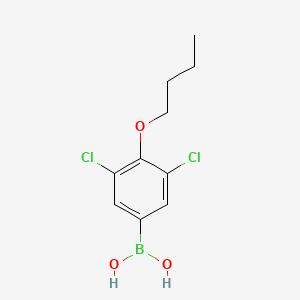

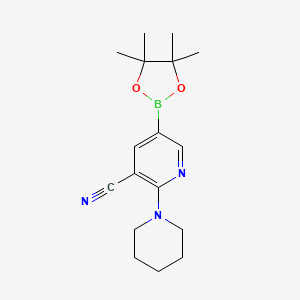

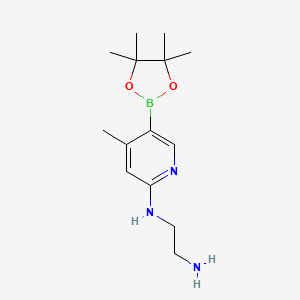

IUPAC Name |

4-methyl-5-methylsulfonylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-4-5(12(2,10)11)3-8-6(7)9-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUNLEASJZCILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246817 | |

| Record name | 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine | |

CAS RN |

1255147-35-3 | |

| Record name | 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)